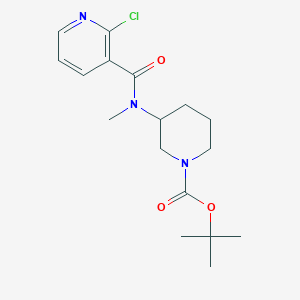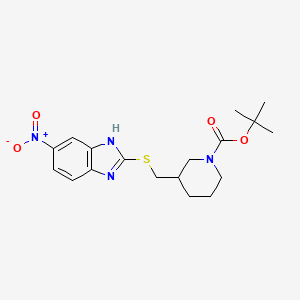
N-(2-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide
Overview
Description
N-(2-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chlorobenzyl group, a cyclopropyl group, and a piperidine ring with a hydroxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxymethyl group: This step involves the selective hydroxymethylation of the piperidine ring, often using formaldehyde or other hydroxymethylating agents.
Attachment of the chlorobenzyl group: This step typically involves a nucleophilic substitution reaction where the piperidine derivative reacts with 2-chlorobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the piperidine ring.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or modified piperidine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(2-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpiperidine: Similar structure but lacks the cyclopropyl and hydroxymethyl groups.
N-Cyclopropylpiperidine: Similar structure but lacks the chlorobenzyl and hydroxymethyl groups.
N-(2-Chlorobenzyl)piperidine: Similar structure but lacks the cyclopropyl and hydroxymethyl groups.
Uniqueness
N-(2-Chlorobenzyl)-N-cyclopropyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide is unique due to the combination of its chlorobenzyl, cyclopropyl, and hydroxymethyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-cyclopropyl-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c19-17-4-2-1-3-15(17)11-21(16-5-6-16)18(23)12-20-9-7-14(13-22)8-10-20/h1-4,14,16,22H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDXIKTGOPKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2Cl)C(=O)CN3CCC(CC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(tert-Butoxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B3233868.png)
![2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-benzonitrile](/img/structure/B3233881.png)
![[(3-Methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid](/img/structure/B3233888.png)

![3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3233897.png)

![[2-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B3233910.png)


![[3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B3233919.png)
![2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B3233931.png)

![2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone](/img/structure/B3233947.png)
